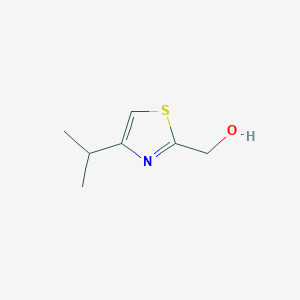

(4-Isopropylthiazol-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

156589-83-2 |

|---|---|

Molecular Formula |

C7H11NOS |

Molecular Weight |

157.24 g/mol |

IUPAC Name |

(4-propan-2-yl-1,3-thiazol-2-yl)methanol |

InChI |

InChI=1S/C7H11NOS/c1-5(2)6-4-10-7(3-9)8-6/h4-5,9H,3H2,1-2H3 |

InChI Key |

YJTSEYDGJPGJPR-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CSC(=N1)CO |

Canonical SMILES |

CC(C)C1=CSC(=N1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isopropylthiazol 2 Yl Methanol and Analogous Thiazole Alcohols

Classic Thiazole (B1198619) Ring Formation Reactions in the Context of Alcohol Derivatization

The foundational methods for constructing the thiazole core have been adapted and refined over the years to accommodate the synthesis of alcohol-functionalized derivatives.

Hantzsch Thiazole Synthesis and its Adaptations for (4-Isopropylthiazol-2-yl)methanol Precursors

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for thiazole ring formation. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemicalbook.com For the synthesis of precursors to this compound, a key starting material would be 1-bromo-3-methyl-2-butanone (B140032). The reaction of this α-haloketone with a suitable thioamide, such as thioformamide, would lead to the formation of the 4-isopropylthiazole (B170079) core. Subsequent reduction of a carboxylate or aldehyde group at the 2-position would yield the desired alcohol.

Modifications to the classic Hantzsch synthesis have been developed to improve yields and expand its scope. ijper.org One-pot, multi-component variations, where the α-haloketone, thioamide, and another reactant are combined in a single step, offer increased efficiency. researchgate.netscispace.com For instance, a three-component reaction of an α-haloketone, thiourea, and a substituted aldehyde can directly generate functionalized thiazoles. researchgate.net While direct synthesis of this compound via a standard Hantzsch reaction is not typical, the synthesis of its precursors is a well-established application of this versatile method.

Robinson–Gabriel and Cook–Heilbron Thiazole Synthesis in the Generation of Alcohol Scaffolds

The Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form an oxazole (B20620). wikipedia.org While primarily used for oxazole synthesis, its principles can be conceptually extended to the synthesis of thiazole precursors. The synthesis of thiazoles via the Gabriel method involves the reaction of an acylaminoketone with phosphorus pentasulfide. chemicalbook.comcutm.ac.in

The Cook-Heilbron thiazole synthesis offers a pathway to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.com This method is particularly useful for introducing diversity at the 2nd and 4th positions of the thiazole ring. wikipedia.org While not a direct route to this compound, the resulting 5-aminothiazoles can serve as versatile intermediates for further functionalization, potentially leading to the desired alcohol scaffold through a series of subsequent reactions. However, it's noted that the Hantzsch synthesis is more commonly employed due to its ease of introducing R-group diversity. wikipedia.org

Modern and Green Synthetic Approaches for Thiazole Alcohols

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. bohrium.comresearchgate.netnih.govresearchgate.net This trend has prominently influenced the synthesis of thiazole derivatives, including those bearing alcohol functionalities.

Multi-component and One-Pot Reactions for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) are highly valued in modern organic synthesis for their ability to construct complex molecules from three or more starting materials in a single step, thereby reducing waste and improving efficiency. researchgate.netnih.gov Several MCRs have been developed for the synthesis of thiazole derivatives. researchgate.netiau.irnih.gov These reactions often proceed under mild conditions and can provide access to a wide range of substituted thiazoles. iau.irnih.gov For example, a one-pot, three-component synthesis of 2,4-disubstituted thiazoles has been described involving oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide. researchgate.net Such strategies could be adapted to incorporate a protected hydroxymethyl group, which upon deprotection would yield the target thiazole alcohol.

Catalytic Approaches: Exploration of Recyclable Green Catalysts and Metal-Mediated Syntheses

The use of catalysts, particularly those that are recyclable and environmentally benign, is a cornerstone of green chemistry. bohrium.comresearchgate.net In thiazole synthesis, various catalytic systems have been explored. For instance, silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. researchgate.netresearchgate.netmdpi.com Other green catalysts, such as nanochitosan, have shown excellent yields in the synthesis of 2-aminothiazoles. bohrium.com

Metal-mediated syntheses have also emerged as powerful tools. Copper-catalyzed reactions, for example, have been utilized for the synthesis of thiazoles from aldehydes, amines, and elemental sulfur, using molecular oxygen as a green oxidant. organic-chemistry.org Palladium-catalyzed direct arylation of thiazole derivatives has also been reported. organic-chemistry.org Furthermore, chemo- and stereoselective synthesis of substituted thiazoles has been achieved from tertiary alcohols bearing alkene and alkyne groups using alkaline earth catalysts like Ca(OTf)₂. acs.org

A summary of various catalytic approaches is presented in the table below:

| Catalyst System | Reactants | Product Type | Reference |

| Silica (B1680970) supported tungstosilisic acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | researchgate.netresearchgate.netmdpi.com |

| Nanochitosan | Not specified | 2-aminothiazoles | bohrium.com |

| Copper salts | Aldehydes, amines, elemental sulfur | Thiazole derivatives | organic-chemistry.org |

| Palladium(II) acetate | Thiazole derivatives, aryl bromides | Arylated thiazole derivatives | organic-chemistry.org |

| Ca(OTf)₂/Bu₄NPF₆ | Propargyl alcohols, thioamides | Substituted thiazoles | acs.org |

Solvent-Free, Ultrasonic, and Microwave-Assisted Techniques in this compound Synthesis

To minimize the use of hazardous organic solvents, solvent-free reaction conditions have been explored for thiazole synthesis. researchgate.netscispace.com These reactions are often facilitated by alternative energy sources like microwave irradiation or ultrasound.

Microwave-assisted synthesis has proven to be an efficient, safe, and environmentally friendly technique, often leading to shorter reaction times and higher yields. nih.govbepls.comsemanticscholar.orgnih.govresearchgate.netnih.gov For example, the synthesis of hydrazinyl thiazoles has been achieved in seconds under solvent- and catalyst-free microwave irradiation. bepls.com

Ultrasonic irradiation is another green technique that can promote organic reactions with higher yields and shorter reaction times. bepls.comsemanticscholar.orgresearchgate.netresearchgate.net The synthesis of new substituted Hantzsch thiazole derivatives has been successfully carried out under ultrasonic irradiation using a reusable catalyst. researchgate.netresearchgate.net

A comparison of these green techniques is provided below:

| Technique | Advantages | Example Application | Reference |

| Solvent-Free | Reduced waste, simplified workup | One-pot synthesis of Hantzsch thiazole derivatives. | researchgate.netscispace.com |

| Microwave-Assisted | Shorter reaction times, higher yields, increased safety | Synthesis of hydrazinyl thiazoles and other thiazole derivatives. | nih.govbepls.comsemanticscholar.orgnih.govresearchgate.netnih.gov |

| Ultrasonic-Assisted | Shorter reaction times, higher yields, environmentally benign | Synthesis of substituted Hantzsch thiazole derivatives. | researchgate.netresearchgate.netbepls.comsemanticscholar.orgresearchgate.netresearchgate.net |

These modern and green synthetic methodologies offer significant advantages over traditional approaches, paving the way for more sustainable and efficient production of this compound and other valuable thiazole alcohols.

Specific Synthetic Routes to this compound and its Direct Precursors

The creation of this compound can be achieved through several distinct synthetic pathways. These routes often begin with either the formation of a suitable thiazole precursor followed by functional group interconversion or the direct construction of the thiazole ring with the desired hydroxymethyl group or its masked equivalent.

A common and effective method for the synthesis of thiazole alcohols, including this compound, is the reduction of the corresponding carboxylic acid or ester derivatives. This approach benefits from the relative accessibility of 2-carboxythiazoles and their esters through established synthetic protocols.

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. chemguide.co.uk For the conversion of a 4-isopropylthiazole-2-carboxylic acid to this compound, strong reducing agents are typically required. Lithium aluminum hydride (LiAlH₄) is a powerful and widely used reagent for this purpose, capable of reducing carboxylic acids and esters under mild conditions. commonorganicchemistry.comlibretexts.org The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. chemguide.co.uk

Alternatively, borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂), offer a selective method for the reduction of carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com Recent advancements have also explored the use of earth-abundant metal catalysts, such as manganese-based systems, for the hydrosilylation of carboxylic acids, presenting a milder and more sustainable alternative to traditional metal hydrides. nih.gov

The reduction of esters, such as ethyl 4-isopropylthiazole-2-carboxylate, to the corresponding alcohol is also readily accomplished. Similar to carboxylic acids, LiAlH₄ is highly effective for this transformation. libretexts.org Additionally, other reducing agents like sodium borohydride (B1222165) (NaBH₄) can be employed, sometimes in conjunction with activating agents or under specific conditions to enhance their reactivity towards esters. commonorganicchemistry.comrsc.org The choice of reducing agent can be critical in multi-step syntheses where chemoselectivity is a key consideration. organic-chemistry.org

A patent describes the synthesis of 2-isopropyl-4-hydroxymethylthiazole, an isomer of the target compound, through the condensation of 2-methylpropanethioamide (B17427) with 1,3-dichloroacetone (B141476) to form 2-isopropyl-4-chloromethylthiazole, which is then hydrolyzed to the alcohol. google.com Another patent details a process starting from isobutyric acid, which is converted to the corresponding thioamide and then cyclized with 1,3-dihydroxyacetone (B48652) to yield the 4-hydroxymethylthiazole (B1350391) derivative. google.com

Table 1: Comparison of Reducing Agents for Carboxylic Acid and Ester Reduction

| Reducing Agent | Substrate | Typical Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acids, Esters | Anhydrous ether or THF, room temp. | High reactivity, effective for both substrates. libretexts.org | Reacts violently with water, not chemoselective. chemguide.co.uk |

| Borane-THF (BH₃-THF) | Carboxylic Acids | THF, room temp. | Selective for carboxylic acids over esters. commonorganicchemistry.com | Can be less stable, typically lower concentration. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Esters (with activation) | Various solvents, often with additives. | Safer than LiAlH₄, milder. commonorganicchemistry.com | Generally not reactive enough for carboxylic acids or esters without activation. chemguide.co.uklibretexts.org |

| Manganese Catalysts | Carboxylic Acids | Hydrosilylation conditions. | Milder conditions, more sustainable. nih.gov | May require specific ligands and silane (B1218182) reagents. nih.gov |

The Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry and provides a direct route to the thiazole ring system. wikipedia.orgnih.gov This method involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.org To synthesize a 4-isopropylthiazole derivative, a key starting material would be an α-haloketone bearing an isopropyl group adjacent to the carbonyl. For instance, the reaction of 1-bromo-3-methyl-2-butanone with a suitable thioamide would yield a 4-isopropylthiazole.

While isopropylamine (B41738) itself is not directly used in the classic Hantzsch synthesis, it can be a precursor to the necessary thioamide. For example, isobutyryl chloride (derived from isobutyric acid, which can be synthesized from isopropylamine) can be converted to isothioacetamide. This thioamide can then be reacted with a suitable α-halocarbonyl compound to form the desired thiazole ring.

A variation of this approach involves the reaction of propargyl bromides with thioureas, which can be facilitated by microwave irradiation to produce 2-aminothiazoles in high yields. organic-chemistry.org This highlights the adaptability of cyclization strategies in thiazole synthesis.

Another synthetic strategy involves the modification of pre-existing isopropylthiazole derivatives. For instance, if 2-(4-isopropylthiazol-2-yl)ethane-1-amine were available, it could potentially be converted to this compound. This transformation would likely involve a diazotization reaction of the primary amine to form a diazonium salt, followed by hydrolysis to yield the alcohol. However, this route can be challenging and may result in a mixture of products.

A more plausible approach is the synthesis of the target molecule from other readily available isopropylthiazole building blocks. For example, a patent describes the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole (B125010) starting from 2,2-dimethyl-4-methylene-1,3-dioxane. google.com This intermediate is then converted in several steps to 2-isopropyl-4-hydroxymethylthiazole, which could then potentially be further modified. google.com

Domino or cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted thiazoles from simple starting materials in a single pot. nih.govnih.govbenthamdirect.com These reactions involve a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. nih.gov

For the synthesis of thiazole derivatives, domino reactions can be designed to rapidly construct the heterocyclic core. For example, a domino alkylation-cyclization reaction of propargyl bromides with thioureas has been reported for the synthesis of 2-aminothiazoles. organic-chemistry.org Another approach involves the reaction of thioamides with ethyl-4-bromocrotonate to form thiazoline (B8809763) derivatives, which can be further transformed into thiazoles. nih.gov

While a specific domino reaction for the direct synthesis of this compound is not prominently described in the literature, the principles of domino synthesis could be applied. For instance, a multi-component reaction involving an isopropyl-containing building block, a source of the thiazole backbone, and a component that introduces the hydroxymethyl group or a precursor could be envisioned. The development of such a process would be a significant advancement in the efficient synthesis of this class of compounds.

Purification and Isolation Techniques for Thiazole Alcohol Synthesis Research

The purification and isolation of the target thiazole alcohol from the reaction mixture are critical steps to obtain a pure product. The choice of technique depends on the physical and chemical properties of the compound and the impurities present.

Common purification methods include:

Crystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. chemicalbook.com The choice of solvent is crucial and is often determined empirically.

Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. For thiazole alcohols, silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used as the mobile phase. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. chemicalbook.com

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This is often used during the workup of a reaction to remove inorganic salts and other water-soluble byproducts.

Distillation: For liquid products, distillation can be used for purification if the compound is thermally stable and has a boiling point that is significantly different from those of the impurities.

In many reported syntheses of related thiazole derivatives, the final product is isolated by filtration after precipitation from the reaction mixture, followed by washing with a suitable solvent and recrystallization. nih.gov For instance, in the synthesis of (2-p-tolyl-thiazol-4-yl)-methanol, the product was precipitated by neutralizing the acidic reaction mixture and then purified by crystallization from a chloroform-petroleum ether mixture. chemicalbook.com The purity of the final compound is typically confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. chemicalbook.com

Chemical Reactivity and Derivatization Studies of the 4 Isopropylthiazol 2 Yl Methanol Scaffold

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. thieme-connect.de Its aromaticity and the presence of two different heteroatoms dictate its chemical behavior, leading to specific patterns of reactivity.

Nucleophilic and Electrophilic Substitution Patterns at Various Ring Positions

The reactivity of the thiazole ring towards substitution reactions is highly dependent on the electronic nature of its carbon atoms. The electron distribution within the ring makes certain positions more susceptible to either nucleophilic or electrophilic attack. pharmaguideline.com

Nucleophilic Substitution: The C2 position of the thiazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.comnih.gov This is due to the inductive electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. The proton at the C2 position is also the most acidic on the thiazole ring, and its removal by a strong base, such as an organolithium compound, generates a potent nucleophile that can react with various electrophiles. pharmaguideline.comwikipedia.org Halogen atoms at the C2, C4, or C5 positions can be displaced by strong nucleophiles, although activation of the ring may be necessary. pharmaguideline.com

Electrophilic Substitution: In contrast, the C5 position is the most electron-rich carbon in the thiazole ring and is the preferred site for electrophilic substitution. pharmaguideline.comwikipedia.org This is attributed to the electron-donating effect of the sulfur atom. Common electrophilic substitution reactions such as halogenation, nitration, and sulfonation predominantly occur at this position. pharmaguideline.comevitachem.com If the C5 position is already occupied, electrophilic attack is generally disfavored. pharmaguideline.com The presence of electron-donating groups on the ring, particularly at the C2 position, can further facilitate electrophilic attack at C5. pharmaguideline.com

| Reaction Type | Position of Attack | Reagent/Conditions | Product Type |

| Nucleophilic | C2 | Organolithium compounds (e.g., n-BuLi) followed by an electrophile (E+) | 2-Substituted Thiazole |

| Electrophilic | C5 | Halogenating agents (NBS, NCS), Nitrating mixture (HNO₃/H₂SO₄), Oleum | 5-Substituted Thiazole |

| Mercuration | C5 > C4 > C2 | Mercury acetate | Mercurated Thiazole |

Aromatic Character and Electron Distribution Influencing Reactivity

Thiazoles are considered aromatic compounds due to the delocalization of six π-electrons within the planar five-membered ring. nih.govwikipedia.org This aromatic character is evidenced by spectroscopic data, such as the chemical shifts of the ring protons in ¹H NMR spectra, which appear in the aromatic region (7.27-8.77 ppm), indicating a significant diamagnetic ring current. wikipedia.org The aromaticity of thiazole is greater than that of the corresponding oxazole (B20620). wikipedia.org

The distribution of π-electrons in the thiazole ring is non-uniform due to the different electronegativities of the sulfur and nitrogen atoms. pharmaguideline.com Calculated π-electron densities reveal the following characteristics:

C2 Position: This position is the most electron-deficient, making it susceptible to nucleophilic attack and deprotonation by strong bases. pharmaguideline.comwikipedia.org

C4 Position: This position is considered nearly neutral in terms of electron density. pharmaguideline.com

C5 Position: This position is the most electron-rich, making it the primary target for electrophilic substitution. pharmaguideline.comwikipedia.org

Nitrogen (N3): The lone pair of electrons on the nitrogen atom is available for protonation, making thiazoles basic, although they are less basic than imidazoles. pharmaguideline.comwikipedia.org

Sulfur (S1): The sulfur atom acts as an electron donor, contributing to the electron richness of the C5 position. pharmaguideline.com

These electronic properties are fundamental to understanding the regioselectivity of reactions involving the thiazole ring in the (4-Isopropylthiazol-2-yl)methanol scaffold.

Oxidation and Reduction Pathways of the Thiazole Nucleus

Oxidation: The thiazole ring is generally resistant to oxidation. However, the nitrogen atom can be oxidized to form a thiazole N-oxide using various oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid. wikipedia.org Under certain conditions, oxidation can also occur at the sulfur atom, leading to non-aromatic sulfoxides or sulfones. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) can lead to the opening of the thiazole ring. slideshare.net

Reduction: The thiazole ring is also relatively stable towards reduction and is resistant to catalytic hydrogenation under many conditions. pharmaguideline.com However, reduction can be achieved under specific conditions. For instance, treatment with Raney nickel can lead to the desulfurization and subsequent cleavage of the ring system. pharmaguideline.com

Reactivity of the Methanol (B129727) Functionality

The primary alcohol group at the C2 position of the thiazole ring in this compound provides a key site for a variety of synthetic transformations, including esterification and oxidation.

Esterification Reactions and Their Synthetic Utility

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. nih.gov This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or the water formed during the reaction is removed. nih.gov The resulting esters are valuable intermediates in organic synthesis, potentially serving as prodrugs or as building blocks for more complex molecules.

Below is a table of representative esterification reactions for this compound.

| Carboxylic Acid | Catalyst | Ester Product |

| Acetic Acid | H₂SO₄ | (4-Isopropylthiazol-2-yl)methyl acetate |

| Benzoic Acid | H₂SO₄ | (4-Isopropylthiazol-2-yl)methyl benzoate |

| Palmitic Acid | Amberlyst 15 | (4-Isopropylthiazol-2-yl)methyl palmitate |

| Lauric Acid | H₂SO₄ | (4-Isopropylthiazol-2-yl)methyl laurate |

Oxidation of the Alcohol to Carbonyl Functionalities

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, (4-isopropylthiazol-2-yl)carbaldehyde, or further to the carboxylic acid, 4-isopropylthiazole-2-carboxylic acid, using appropriate oxidizing agents and reaction conditions.

The oxidation to the aldehyde is a particularly useful transformation, as thiazole-2-carbaldehydes are important synthetic intermediates. A study on the oxidation of various aryl and heteroaryl thiazol-2-ylmethanols demonstrated that treatment with sulfuric acid in a dimethoxyethane-water mixture at elevated temperatures can yield the corresponding ketone (in the case of secondary alcohols) or aldehyde. researchgate.net The presence of oxygen was found to improve the yields of this transformation. researchgate.net This suggests a mild and useful procedure for synthesizing thiazolyl carbonyl compounds. researchgate.net

| Substrate | Oxidizing Conditions | Product | Yield (%) |

| Phenyl(thiazol-2-yl)methanol | H₂SO₄, DME/H₂O, 80°C, O₂ | Phenyl(thiazol-2-yl)methanone | 71 |

| (4-Chlorophenyl)(thiazol-2-yl)methanol | H₂SO₄, DME/H₂O, 80°C, O₂ | (4-Chlorophenyl)(thiazol-2-yl)methanone | 69 |

| (Thiophen-2-yl)(thiazol-2-yl)methanol | H₂SO₄, DME/H₂O, 80°C, O₂ | (Thiophen-2-yl)(thiazol-2-yl)methanone | 53 |

Table adapted from a study on the oxidation of related thiazol-2-ylmethanols. researchgate.net The yields shown are for analogous secondary alcohols, but the methodology is applicable to primary alcohols for the synthesis of aldehydes.

Standard oxidizing agents for the conversion of primary alcohols to aldehydes, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, can also be employed for the oxidation of this compound.

Ether and Amine Formation through Functional Group Transformations

The hydroxyl group of this compound is a key site for functionalization, allowing for the synthesis of a variety of derivatives, including ethers and amines. These transformations are crucial for modifying the molecule's polarity, lipophilicity, and potential biological activity.

One of the most widely employed methods for ether synthesis from an alcohol is the Williamson ether synthesis . This reaction proceeds via an SN2 mechanism, where an alkoxide ion displaces a halide from an alkyl halide. organic-chemistry.orgnih.gov In the context of this compound, the first step involves deprotonation of the primary alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. organic-chemistry.org Due to the SN2 nature of the reaction, it is most efficient with primary alkyl halides to minimize competing elimination reactions. nih.gov

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| This compound | R-X (Alkyl Halide) | NaH | (4-Isopropylthiazol-2-yl)methoxymethyl-R | Williamson Ether Synthesis |

The synthesis of amines from this compound can be achieved through a multi-step process. A common strategy involves the conversion of the alcohol to a better leaving group, such as a tosylate or a halide. For instance, treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This tosylate can then undergo nucleophilic substitution with an amine (primary or secondary) to afford the desired amine derivative. scholaris.ca An alternative route involves the reaction of the tosylate with sodium azide (B81097), followed by reduction of the resulting azide to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4). scholaris.ca

| Starting Material | Reagent 1 | Reagent 2 | Product | Reaction Sequence |

| This compound | 1. TsCl, Pyridine | 2. R2NH | N,N-Disubstituted (4-isopropylthiazol-2-yl)methanamine | Tosylation followed by Nucleophilic Substitution |

| This compound | 1. TsCl, Pyridine | 2. NaN3; 3. LiAlH4 | (4-Isopropylthiazol-2-yl)methanamine | Tosylation, Azide Substitution, and Reduction |

Reactivity of the Isopropyl Substituent

Reactions Involving the Aliphatic Side Chain

The isopropyl group at the 4-position of the thiazole ring, while generally stable, can undergo reactions typical of aliphatic side chains on aromatic rings, particularly under radical conditions. The tertiary carbon-hydrogen bond within the isopropyl group is a potential site for radical abstraction due to the relative stability of the resulting tertiary radical.

Radical Halogenation: Free radical bromination is a selective method for functionalizing alkanes, favoring the position that forms the most stable radical intermediate. youtube.comyoutube.com In the case of the isopropyl group on the thiazole scaffold, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation, would be expected to selectively introduce a bromine atom at the tertiary position. This would yield 2-(bromomethyl)-4-(1-bromo-1-methylethyl)thiazole. This functionalization opens up pathways for further derivatization, as the resulting tertiary bromide can be a substrate for nucleophilic substitution or elimination reactions.

| Substrate | Reagent | Condition | Product |

| This compound derivative | N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN), Heat or UV light | Derivative of 2-(hydroxymethyl)-4-(1-bromo-1-methylethyl)thiazole |

Oxidation: While the thiazole ring itself can be susceptible to oxidation, the isopropyl group can also be a target for oxidative transformations. Strong oxidizing agents could potentially lead to the cleavage of the isopropyl group or oxidation of the thiazole ring. However, more controlled oxidation could potentially lead to the formation of an alcohol at the tertiary position, yielding a tertiary alcohol derivative. It is also documented that thiazol-2-ylmethanols can be oxidized to the corresponding ketones under certain hydrolytic conditions, suggesting that the reactivity of the methanol group should also be considered when planning oxidation reactions of the isopropyl side chain. researchgate.net

Advanced Derivatization Strategies of this compound

Formation of Amides, Ureas, and Other Nitrogen-Containing Derivatives

The synthesis of amides and ureas from derivatives of this compound represents a significant strategy for creating diverse molecular libraries. These functional groups are prevalent in biologically active molecules.

Amide Formation: To form amides, the this compound can first be oxidized to the corresponding carboxylic acid, (4-isopropylthiazol-2-yl)carboxylic acid. This transformation can be achieved using various oxidizing agents. The resulting carboxylic acid can then be coupled with a primary or secondary amine to form an amide bond. A common and efficient method for this coupling involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent. umn.edulibretexts.org The DCC activates the carboxylic acid, facilitating nucleophilic attack by the amine.

Alternatively, if starting from a 2-amino-4-isopropylthiazole derivative, amides can be readily synthesized by acylation with acid chlorides or carboxylic acids using coupling reagents. nih.gov

| Starting Material | Reagent 1 | Reagent 2 | Product | Reaction Type |

| (4-Isopropylthiazol-2-yl)carboxylic acid | Amine (R-NH2) | DCC | N-Substituted-(4-isopropylthiazol-2-yl)carboxamide | Amide Coupling |

Urea (B33335) Formation: The synthesis of ureas typically involves the reaction of an amine with an isocyanate. organic-chemistry.orgnih.gov To prepare ureas from the this compound scaffold, one would first need to introduce an amino group. This can be achieved by converting the methanol to a 2-(aminomethyl)-4-isopropylthiazole as described in section 3.2.3. The resulting primary amine can then be reacted with a suitable isocyanate (R-N=C=O) to yield the corresponding urea derivative. nih.gov Another approach involves the reaction of a 2-aminothiazole (B372263) derivative with an isocyanate. researchgate.net

| Starting Material | Reactant | Product | Reaction Type |

| 2-(Aminomethyl)-4-isopropylthiazole | Isocyanate (R-NCO) | N-((4-isopropylthiazol-2-yl)methyl)-N'-R-urea | Urea Formation |

Cycloaddition Reactions and Heterocycle Fused Systems

The thiazole ring of this compound can participate in cycloaddition reactions, leading to the formation of complex, fused heterocyclic systems. These reactions are powerful tools for building molecular complexity in a single step.

Diels-Alder Reaction: The thiazole ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-donating groups. wikipedia.org To facilitate a Diels-Alder reaction with the this compound scaffold, the methanol group could be converted into a vinyl group, for example, through a Wittig reaction on the corresponding aldehyde. The resulting 2-vinyl-4-isopropylthiazole could then react with a dienophile. Intramolecular Diels-Alder reactions have also been reported for vinyl-substituted imidazole (B134444) derivatives, suggesting a similar strategy could be employed here by tethering a dienophile to the 2-position of the thiazole ring. nih.gov

1,3-Dipolar Cycloaddition: Thiazole N-oxides can act as 1,3-dipoles in cycloaddition reactions. rsc.org Oxidation of the nitrogen atom of the thiazole ring in a this compound derivative would generate the corresponding N-oxide. This N-oxide could then react with a dipolarophile, such as an alkyne or an alkene, to form a five-membered ring fused to the thiazole. rsc.orgwikipedia.org

Synthesis of Fused Systems: A prominent example of forming fused heterocycles is the synthesis of thiazolo[3,2-a]pyrimidines . These bicyclic structures are often synthesized by the reaction of a 2-aminothiazole derivative with a 1,3-dicarbonyl compound or its equivalent. umn.edunih.gov For instance, a 2-amino-4-isopropylthiazole could be reacted with a β-ketoester in the presence of an acid catalyst to construct the fused pyrimidine (B1678525) ring.

| Thiazole Derivative | Reactant | Product | Reaction Type |

| 2-Amino-4-isopropylthiazole | β-Ketoester | Substituted thiazolo[3,2-a]pyrimidin-5-one | Condensation/Cyclization |

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on the this compound scaffold, a halide (or triflate) is typically introduced onto the thiazole ring.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.gov A 2-halo-4-isopropylthiazole derivative (where halo = Cl, Br, or I) could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents at the 2-position. This reaction is known for its high functional group tolerance.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orgjocpr.com A 2-halo-4-isopropylthiazole could be reacted with an alkene, such as an acrylate (B77674) or styrene, to form a new carbon-carbon bond at the 2-position, leading to a vinyl-substituted thiazole.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org A 2-halo-4-isopropylthiazole derivative could be coupled with various terminal alkynes to introduce an alkynyl substituent at the 2-position. These alkynylthiazoles are versatile intermediates for further transformations. gelest.com

| Thiazole Substrate | Coupling Partner | Catalyst System | Product | Reaction Name |

| 2-Halo-4-isopropylthiazole | Arylboronic acid | Pd catalyst, Base | 2-Aryl-4-isopropylthiazole | Suzuki Coupling |

| 2-Halo-4-isopropylthiazole | Alkene | Pd catalyst, Base | 2-Vinyl-4-isopropylthiazole | Heck Reaction |

| 2-Halo-4-isopropylthiazole | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 2-Alkynyl-4-isopropylthiazole | Sonogashira Coupling |

Other Metal-Mediated Transformations: Metal-mediated C-H activation is an emerging area that could potentially be applied to the this compound scaffold. For instance, directed C-H activation of the C-5 position of the thiazole ring or even the isopropyl group could be achieved with appropriate directing groups and transition metal catalysts, offering alternative routes for functionalization without the need for pre-installed halides.

Development of Hybrid Molecules Incorporating Other Pharmacophores

The strategy of creating hybrid molecules involves the covalent linking of two or more pharmacophoric units to produce a single molecule with a mixed or enhanced biological profile. The this compound moiety, with its reactive hydroxyl group, serves as an excellent anchor for such synthetic endeavors. This section explores the synthesis of hybrid molecules where this scaffold is joined with other biologically active fragments.

The most prominent example of a hybrid molecule featuring the (4-isopropylthiazol-2-yl)methyl group is the antiretroviral drug Ritonavir. In the synthesis of Ritonavir, a derivative of this compound, specifically N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]methylamine, is a crucial intermediate. This intermediate is then coupled with a complex peptide-like backbone. The thiazole moiety in Ritonavir plays a critical role in binding to the active site of the HIV protease enzyme.

While the synthesis of Ritonavir is a prime example of pharmacophore hybridization, the exploration of other hybrid structures derived from this compound is an active area of research. The hydroxyl group of the parent molecule can be readily converted into various functional groups, such as ethers and esters, allowing for linkage to a wide array of other pharmacophores. For instance, coupling with non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, or other heterocyclic systems could lead to the development of novel compounds with dual-action or synergistic therapeutic effects.

Research into the derivatization of similar thiazole scaffolds suggests potential pathways for creating such hybrids. For example, studies on 4-thiazolidinone-bearing hybrid molecules have shown that combining this heterocycle with moieties like indole, pyrazole, or sulfanilamide (B372717) can result in compounds with significant anticancer or antimicrobial activities. mdpi.com Although not directly involving the this compound core, these studies provide a conceptual framework for the design of new hybrids based on this scaffold.

The table below summarizes key examples of pharmacophore hybridization involving the (4-isopropylthiazol-2-yl)methyl scaffold and conceptually related thiazole derivatives, highlighting the diversity of potential therapeutic applications.

| Starting Scaffold/Derivative | Coupled Pharmacophore(s) | Resulting Hybrid Molecule Class | Potential Therapeutic Application |

| N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]methylamine | Valine derivative, Phenylalanine-containing backbone | HIV Protease Inhibitor (Ritonavir) | Antiviral (HIV/AIDS) |

| 4-Thiazolidinone | Indole, Pyrazole, Sulfanilamide | Thiazolidinone-Indole/Pyrazole/Sulfanilamide Hybrids | Anticancer, Antimicrobial |

The development of hybrid molecules based on the this compound scaffold holds considerable promise for the discovery of new drugs. The proven success of this moiety in Ritonavir provides a strong rationale for its inclusion in new molecular designs. Future research will likely focus on expanding the library of hybrid compounds by coupling this versatile thiazole building block with a wider range of pharmacophores to address various therapeutic needs.

Advanced Spectroscopic Characterization Techniques in Thiazole Alcohol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone of modern organic chemistry, offering unparalleled insight into the structural details of a molecule. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can deduce the electronic environment of each atom and how they are connected.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides a detailed picture of the hydrogen atoms within a molecule. Each unique proton or group of equivalent protons generates a distinct signal, or resonance, in the spectrum. The position of this signal (chemical shift, δ), its intensity (integration), and its splitting pattern (multiplicity) all contribute to the structural puzzle.

For (4-Isopropylthiazol-2-yl)methanol, the ¹H NMR spectrum is expected to exhibit several key signals. The isopropyl group would be characterized by a doublet for the six equivalent methyl protons and a septet for the single methine proton, a result of spin-spin coupling. The thiazole (B1198619) ring itself would present a singlet for the proton at the 5-position. The methylene protons of the methanol (B129727) group would likely appear as a singlet, though this could become a doublet if coupled to the hydroxyl proton. The hydroxyl proton's signal is often broad and its position can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropyl -CH₃ | ~1.3 | Doublet | 6H |

| Isopropyl -CH | ~3.1 | Septet | 1H |

| Thiazole H-5 | ~7.1 | Singlet | 1H |

| -CH₂OH | ~4.8 | Singlet/Doublet | 2H |

| -OH | Variable | Singlet (broad) | 1H |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy maps out the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum. The chemical shift of each signal provides information about the type of carbon (e.g., alkyl, aromatic, carbonyl).

In the ¹³C NMR spectrum of this compound, distinct signals would be anticipated for the carbons of the isopropyl group, the thiazole ring, and the methanol moiety. The thiazole ring carbons would resonate in the aromatic region of the spectrum, with the carbon bearing the sulfur and nitrogen atoms appearing at characteristic chemical shifts. The carbons of the isopropyl group and the methanol side chain would be found in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~23 |

| Isopropyl -CH | ~33 |

| Thiazole C-2 | ~170 |

| Thiazole C-4 | ~160 |

| Thiazole C-5 | ~115 |

| -CH₂OH | ~60 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To definitively establish the connectivity of atoms within this compound, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation maps that reveal which nuclei are coupled to each other.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, a COSY spectrum would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. It is invaluable for assigning carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular skeleton, for example, by showing a correlation between the methylene protons of the methanol group and the C-2 carbon of the thiazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the exact molecular formula of the compound. For this compound (C₇H₁₁NOS), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. A sample is first vaporized and passed through a long column where its components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

This technique is highly effective for assessing the purity of a sample of this compound. The presence of a single peak in the gas chromatogram would indicate a high degree of purity. The mass spectrum corresponding to this peak would then serve as a fingerprint for the compound, which can be compared to library spectra for confirmation of its identity. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, with expected fragments arising from the loss of the hydroxyl group, the isopropyl group, or cleavage of the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies of these absorptions are characteristic of the bonds within the molecule. For a compound like this compound, IR spectroscopy would be expected to reveal key absorptions corresponding to its hydroxyl (-OH), isopropyl (C-H), and thiazole ring (C=N, C-S) functionalities.

A typical IR spectrum analysis for a thiazole alcohol would involve identifying the following characteristic peaks:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretching (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ range would confirm the presence of the isopropyl and methylene groups.

C=N and C=C Stretching (Thiazole Ring): The thiazole ring would exhibit characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.

C-O Stretching: A distinct peak in the 1000-1260 cm⁻¹ range would indicate the C-O single bond of the primary alcohol.

Without experimental data for this compound, a specific data table of its IR absorptions cannot be generated.

Elemental Microanalysis for Stoichiometric Composition Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is vital for confirming the empirical formula of a newly synthesized compound. For this compound, with a molecular formula of C₇H₁₁NOS, the theoretical elemental composition would be calculated as follows:

Molecular Weight: 157.23 g/mol

Carbon (C): (7 * 12.01 / 157.23) * 100% = 53.47%

Hydrogen (H): (11 * 1.01 / 157.23) * 100% = 7.05%

Nitrogen (N): (1 * 14.01 / 157.23) * 100% = 8.91%

Sulfur (S): (1 * 32.07 / 157.23) * 100% = 20.40%

Oxygen (O): (1 * 16.00 / 157.23) * 100% = 10.17% (often determined by difference)

Experimental values from elemental analysis that closely match these theoretical percentages would serve to verify the stoichiometric composition of the compound.

A data table comparing the theoretical and experimental elemental composition for this compound cannot be provided as no published experimental results are available.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Studies

Key parameters obtained from a single crystal XRD analysis include:

Crystal System and Space Group: Describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Provides detailed information about the molecular geometry.

Intermolecular Interactions: Reveals details about hydrogen bonding and other non-covalent interactions that influence the crystal packing.

As no single crystal XRD studies for this compound have been reported in the scientific literature, a data table of its crystallographic parameters cannot be presented.

Computational Chemistry and Theoretical Studies of 4 Isopropylthiazol 2 Yl Methanol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics without the need for empirical data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors (HOMO, LUMO, Energy Gap)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov By calculating the electron density, DFT can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. For thiazole (B1198619) derivatives, DFT calculations have been employed to determine these parameters, providing insights into their reactivity. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of Thiazole Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiazole Derivative A | -6.260 | -0.552 | 5.708 |

| Thiazole Derivative B | -5.523 | -0.016 | 5.507 |

Note: The data in this table is illustrative and based on findings for various thiazole derivatives, not specifically (4-Isopropylthiazol-2-yl)methanol. The values are representative of typical ranges found in computational studies of similar compounds. nih.gov

Ab Initio Methods for Geometry Optimization and Energy Evaluation

Ab initio methods are another class of quantum chemical calculations that derive information solely from theoretical principles, without experimental data. These methods are used for precise geometry optimization, determining the most stable three-dimensional arrangement of atoms in a molecule, and for accurate energy evaluation.

Geometry optimization is a critical first step in most computational studies, as the molecular conformation significantly impacts its properties. For thiazole derivatives, ab initio calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular structure.

Prediction of Global and Local Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness)

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived. These include:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential.

Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO energy gap. Molecules with a large energy gap are considered hard, while those with a small gap are soft. nih.gov

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting how it will interact with other chemical species. nih.gov

Table 2: Illustrative Global Reactivity Descriptors for Thiazole Derivatives

| Descriptor | Formula | Illustrative Value (a.u.) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.406 |

| Hardness (η) | (ELUMO - EHOMO)/2 | 2.854 |

| Softness (S) | 1/η | 0.350 |

Note: The values in this table are illustrative and derived from calculations on various thiazole derivatives, not specifically this compound. nih.gov

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface.

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. These areas are typically rich in electrons, such as those around heteroatoms like nitrogen and oxygen.

Blue regions represent positive electrostatic potential and are prone to nucleophilic attack. These are electron-deficient areas.

Green regions denote neutral or near-neutral potential.

For thiazole derivatives, MEP analysis can identify the electron-rich nitrogen and sulfur atoms of the thiazole ring as potential sites for interaction with electrophiles, while the hydrogen atoms of the hydroxyl group in this compound would likely show a positive potential. researchgate.netresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict how a molecule (ligand) interacts with a larger molecule, typically a protein or a nucleic acid (receptor). These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Investigation of Binding Interactions with Potential Biological Targets (e.g., Enzymes, Receptors, Proteins)

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the binding affinity. This information is critical for assessing the potential of a compound to act as an inhibitor or activator of a biological target.

While specific docking studies for this compound are not available in the reviewed literature, numerous studies have investigated the docking of other thiazole derivatives with various biological targets. nih.govwjarr.comnih.govmdpi.com These studies have shown that the thiazole scaffold can interact with the active sites of enzymes and receptors through various non-covalent interactions, including:

Hydrogen bonds: The nitrogen and sulfur atoms of the thiazole ring, as well as the hydroxyl group of the methanol (B129727) substituent, can act as hydrogen bond acceptors or donors.

Hydrophobic interactions: The isopropyl group provides a nonpolar region that can engage in hydrophobic interactions with corresponding pockets in a protein.

Pi-pi stacking: The aromatic thiazole ring can participate in pi-pi stacking interactions with aromatic amino acid residues in the binding site.

These types of interactions are fundamental to the biological activity of many thiazole-containing drugs. Computational docking studies on derivatives have successfully predicted their binding modes and relative affinities for targets such as kinases, proteases, and other enzymes. nih.govmdpi.com These findings suggest that this compound and its derivatives could also exhibit interesting biological activities by interacting with specific protein targets.

Conformational Analysis and Ligand-Target Recognition Mechanisms

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and ability to interact with specific biological targets. Conformational analysis and molecular docking are principal computational methods used to explore these aspects for thiazole derivatives.

Conformational analysis aims to identify the stable low-energy conformations of a molecule. For flexible molecules such as this compound, which has rotatable bonds associated with the isopropyl and methanol groups, this analysis is crucial. The spatial arrangement of these substituents can significantly influence how the molecule fits into a target's binding site. Studies on related thiazole structures have utilized these techniques to confirm the geometry and stereochemistry of synthesized compounds. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. acs.org This method is instrumental in understanding ligand-target recognition mechanisms. For various thiazole derivatives, docking studies have been employed to elucidate interactions with targets like DNA gyrase, a key bacterial enzyme, and tubulin, a protein crucial for cell division. nih.govacs.org The process involves placing the ligand in the active site of the receptor and calculating a "docking score," which estimates the binding affinity. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rational basis for the observed biological activity. acs.org

Table 1: Examples of Molecular Docking Studies on Thiazole Derivatives

| Thiazole Derivative Class | Biological Target | Key Findings | Reference |

| Substituted Thiazoles | DNA Gyrase | Docking scores between -6.4 and -9.2 kcal/mol, indicating potential inhibitory activity. | nih.gov |

| 2,4-Disubstituted Thiazoles | Tubulin | Identification of binding modes at the colchicine (B1669291) binding site, guiding the design of anticancer agents. | acs.org |

| 2,4-Disubstituted Thiazoles | Glucosamine-6-phosphate synthase | Compounds with NO2 and OCH3 groups showed higher affinity, corroborating in vitro results. | researchgate.net |

| Thiazole Schiff bases | Bacterial Receptors | Derivatives showed strong binding interactions, with RMSD and RMSF values below 2 nm in subsequent dynamic simulations. | nih.gov |

This table is interactive and can be sorted by column.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are vital for mapping the intricate pathways of chemical reactions, offering a level of detail that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate reaction mechanisms. nih.govresearchgate.net By performing DFT calculations, researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation barrier.

For thiazoles, these methods can be applied to understand their synthesis and subsequent reactions. For example, the mechanism of cycloaddition reactions involving thiazoles has been studied computationally. wikipedia.org Such studies have detailed the stepwise processes, including the formation of intermediates and the final extrusion of a sulfur atom to yield a pyridine (B92270) ring. wikipedia.org The calculations provide insights into the thermodynamics (reaction energies) and kinetics (activation barriers) of each step, allowing for a comprehensive understanding of the reaction pathway. mdpi.com

Pericyclic reactions are a class of concerted reactions involving a cyclic transition state. However, some reactions that appear to be pericyclic may proceed through a "pseudopericyclic" pathway. These reactions are also concerted but lack the continuous loop of overlapping orbitals characteristic of true pericyclic reactions. researchgate.netchemrxiv.org

Computational analysis is essential to distinguish between these mechanisms. The distinction can be made by analyzing the molecular orbitals, the aromaticity of the transition state, and the electrostatic interactions. researchgate.netchemrxiv.org While specific studies on pseudopericyclic reactions involving this compound are not widely documented, the theoretical framework is applicable. For instance, cycloaddition reactions of thiazoles, which can be formally classified as pericyclic, could be investigated for pseudopericyclic character, especially when heteroatoms and significant charge separation are involved. wikipedia.org DFT methods can elucidate whether orbital symmetry (characteristic of pericyclic reactions) or other interactions, like electrostatics, are the dominant controlling factors in the reaction's selectivity and facility. researchgate.net

In Silico ADMET Prediction Methodologies (excluding specific toxicity/pharmacokinetic results)

Before a compound can be considered for therapeutic use, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction provides an early assessment of a compound's drug-likeness, helping to identify potential liabilities and reduce later-stage failures.

A variety of computational tools and methodologies are available for this purpose. A common first step is to evaluate a compound against established "rules," such as Lipinski's Rule of Five, which outlines physicochemical properties common among orally active drugs. nih.gov Web-based platforms like SwissADME and pkCSM are widely used to predict a broad spectrum of ADMET properties. tandfonline.commdpi.com These tools use algorithms based on large datasets of known compounds to model properties like gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (e.g., Cytochrome P450), and various toxicity endpoints. nih.govnih.govmdpi.com The output is often presented as a qualitative prediction (e.g., high or low absorption) or a quantitative value, and can include visualizations like bioavailability radars that provide a graphical summary of drug-likeness. mdpi.com

Table 2: Common In Silico ADMET Prediction Methodologies

| ADMET Property Class | Predicted Parameter Examples | Common Software/Methodology | Reference |

| Physicochemical Properties | Molecular Weight, LogP, H-bond donors/acceptors | SwissADME, Molinspiration | nih.gov |

| Absorption | Gastrointestinal (GI) absorption, P-glycoprotein substrate | pkCSM, SwissADME | tandfonline.com |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding | ProTOX II, SwissADME | mdpi.com |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | pkCSM, SwissADME | tandfonline.com |

| Excretion | Total Clearance | pkCSM | tandfonline.com |

| Toxicity | AMES toxicity, Carcinogenicity, Hepatotoxicity | ProTOX II, pkCSM | mdpi.com |

This table is interactive and can be sorted by column.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

In a QSAR study, molecular descriptors are calculated for a set of related compounds, such as thiazole derivatives. researchgate.net These descriptors are numerical representations of various aspects of the molecule, including steric (e.g., Kier's shape index), electronic (e.g., electrostatic fields), and topological (e.g., molecular connectivity index) properties. researchgate.netresearchgate.net Mathematical models are then developed to relate these descriptors to the observed biological activity (e.g., antimicrobial potency). researchgate.net

Successful QSAR models can be used to predict the activity of new, unsynthesized compounds and to provide insight into the structural features that are most important for activity. For example, QSAR studies on thiazole derivatives have indicated that descriptors related to molecular shape and connectivity are key parameters for antimicrobial activity. researchgate.net Both 2D and 3D-QSAR models have been developed; 3D-QSAR methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) can show how electrostatic and steric fields around the molecule influence its binding affinity. researchgate.net

Table 3: Examples of Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Specific Descriptor Example | Significance Found in Studies | Reference |

| Topological | Molecular Connectivity Index (2χv) | Identified as a key parameter for antimicrobial activity. | researchgate.net |

| Shape | Kier's Shape Index (kα3) | Considered an important factor for interaction with microbial target sites. | researchgate.net |

| Topological | T_C_C_4 | Found to be a major contributing descriptor for activity against Gram-positive bacteria. | researchgate.net |

| 3D-MFA | Electrostatic Fields | Dominantly determines the binding affinities in 3D-QSAR models for antimicrobial activity. | researchgate.net |

This table is interactive and can be sorted by column.

Advanced Applications and Research Directions for 4 Isopropylthiazol 2 Yl Methanol and Its Derivatives

Research in Materials Science Applications of Thiazole (B1198619) Derivatives

The unique electronic properties and coordination capabilities of the thiazole ring make its derivatives highly valuable in the development of advanced materials. rsc.orgtandfonline.com

Integration into Functional Materials and Polymers

Thiazole derivatives are increasingly being integrated into polymers to create functional materials with unique optical and electronic properties. researchgate.net The inclusion of the thiazole moiety can enhance the performance of materials for applications in organic electronics, such as solar cells and fluorescent dyes. researchgate.netimp.kiev.ua

Semiconducting Polymers: Donor-acceptor conjugated copolymers based on thiazolo[5,4-d]thiazole (B1587360) have been synthesized for use in polymer solar cells (PSCs). researchgate.net The electronic properties, such as band gap and carrier mobility, can be fine-tuned by altering the donor units within the copolymer. researchgate.net For instance, a series of polymers (P1, P2, and P3) incorporating different donor units with a thiazolo[5,4-d]thiazole acceptor showed power conversion efficiencies (PCEs) ranging from 2.23% to 2.75%. researchgate.net

Fluorescent Materials: Poly(phenylenethiazolo[5,4-d]thiazole) copolymers have been identified as new semiconductive fluorescent dye materials suitable for various electronic and optical applications. researchgate.net The rigid structure and electron-deficient nature of the thiazole ring contribute to the thermal stability and fluorescence properties of these polymers.

| Polymer Name | Donor Unit | Acceptor Unit | Application | Key Finding |

| P1 | 9,9-didecylfluorene | 2,5-bis-(3-hexylthiophene-2-yl)thiazolo[5,4-d]thiazole | Polymer Solar Cell | Achieved a PCE of 2.75% with an open-circuit voltage of 0.86 V. researchgate.net |

| P2 | 9,9-dioctyldibenzosilole | 2,5-bis-(3-hexylthiophene-2-yl)thiazolo[5,4-d]thiazole | Polymer Solar Cell | Exhibited a band gap of 2.14 eV and a PCE of 2.23%. researchgate.net |

| P3 | 4,4′-bis(2-ethylhexyl)-dithieno[3,2-b:2′,3′-d]silole | 2,5-bis-(3-hexylthiophene-2-yl)thiazolo[5,4-d]thiazole | Polymer Solar Cell | Showed a band gap of 1.80 eV and a PCE of 2.45%. researchgate.net |

Exploration in Nanostructured Materials and Nanocomposites

The field of nanotechnology has embraced thiazole derivatives for the creation of novel nanostructured materials and nanocomposites. imp.kiev.ua These materials are cornerstone in the development of more efficient electronic devices and catalysts. imp.kiev.ua

Nanoparticle Synthesis: Thiazole derivatives can be used in the synthesis of nanoparticles with specific biological activities. imp.kiev.ua For example, a green, one-pot multicomponent synthesis strategy utilizes NiFe2O4 nanoparticles as a reusable catalyst to fabricate novel thiazole scaffolds. acs.orgresearchgate.net This method is efficient, achieving high yields in a short time under environmentally friendly conditions. acs.org

Applications in Electronics: Nanomaterials incorporating thiazole derivatives are being explored to enhance the efficiency of electronic devices while reducing their size and energy consumption. imp.kiev.ua The unique properties of these nanomaterials make them suitable for applications in mobile devices, computers, and data storage. imp.kiev.ua

| Nanomaterial | Synthesis Method | Application | Key Finding |

| NiFe2O4 Nanoparticles | Not specified | Catalyst for thiazole synthesis | Enables a green, one-pot synthesis of thiazole scaffolds with high yields (90%) and reusability. acs.orgresearchgate.net |

| Thiazole-based Nanoparticles | Various methods including Cook–Heilbron synthesis | Anticancer, Antimicrobial | Thiazole nanoparticles are being investigated for their potential as pharmacologically active agents. imp.kiev.ua |

Catalytic Applications of Thiazole-Ligand Metal Complexes

The nitrogen and sulfur atoms in the thiazole ring are excellent donors, allowing them to form stable complexes with various transition metals. rsc.orgdoi.org These metal complexes have shown significant catalytic activity in a range of organic reactions. researchgate.netacs.org

Palladium Complexes: Palladium(II) complexes containing phenylthiazole ligands have been developed as effective catalysts for Suzuki-Miyaura aryl cross-coupling reactions. researchgate.net These catalysts are compatible with a wide array of functional groups. researchgate.net Ligand-free Pd(OAc)2 has also been shown to efficiently catalyze the direct arylation of thiazole derivatives at very low catalyst concentrations, making the process economically and environmentally attractive. acs.orgnih.gov

Copper Complexes: Porous polymers containing thiazolo[5,4-d]thiazole moieties can coordinate with copper ions to form heterogeneous catalysts. doi.org These copper-metalated polymers have demonstrated high catalytic activity in the synthesis of 2-arylquinolines and 2-arylbenzothiazoles, offering advantages in terms of recyclability and stability over homogeneous catalysts. doi.org

Other Metal Complexes: Fe(III) and Pd(II) complexes derived from new thiazole derivatives have been synthesized and used as heterocatalysts. acs.orgnih.govnih.gov A Pd(II) complex, for instance, was highly efficient in the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation, with the catalyst being reusable for multiple cycles without significant loss of activity. acs.orgnih.gov

| Metal Complex | Ligand | Reaction Catalyzed | Key Finding |

| Palladium(II) Acetate Dimer | 2-methyl-4-phenyl-1,3-thiazole | Suzuki-Miyaura aryl cross-coupling | Compatible with a wide range of functional groups. researchgate.net |

| Cu@MeTzTzP | Thiazolo[5,4-d]thiazole-based porous polymer | Synthesis of 2-arylquinolines and 2-arylbenzothiazoles | Highly active and recyclable heterogeneous catalyst. doi.org |

| MATYPd (Pd(II) complex) | Thiazole derivative (MATY) | Synthesis of pyrazole-4-carbonitrile derivatives | High efficiency (97% yield), short reaction time (20 min), and reusable. acs.orgnih.gov |

| Ligand-free Pd(OAc)2 | None | Direct arylation of thiazoles | Effective at very low catalyst loadings (0.1-0.001 mol %). acs.orgnih.gov |

Investigation of Agrochemical Potentials and Research Paradigms

Thiazole derivatives are a subject of growing interest in the agrochemical industry due to their potential as herbicides and fungicides. imp.kiev.uauobaghdad.edu.iq

Development of Herbicidal Leads and Research Strategies

Research into thiazole-containing compounds has led to the discovery of new herbicidal leads. The strategy often involves incorporating the thiazole ring into known herbicidal scaffolds or using it as a bioisostere for other heterocyclic rings. acs.org

PPO Inhibitors: Many commercial herbicides are protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. acs.org Novel tetrahydrophthalimide derivatives containing oxadiazole or thiadiazole moieties have been designed and synthesized as potential PPO inhibitors. acs.org These compounds have shown significant post-emergence herbicidal activity against various broadleaf weeds. acs.org For example, compound B11 demonstrated over 90% inhibition against certain weeds at low application rates, comparable to the commercial herbicide flumiclorac-pentyl. acs.org

Structure-Activity Relationship (SAR): SAR studies indicate that introducing electron-withdrawing groups like fluorine or chlorine atoms to the N-phthalimide benzene (B151609) ring can enhance herbicidal activity. acs.org The introduction of five- or six-membered rings, such as thiazole, at the 5-position of the N-phthalimide benzene ring also significantly affects herbicidal activity and crop selectivity. acs.org

| Compound Class | Target Weeds | Mechanism of Action | Key Finding |

| Tetrahydrophthalimide derivatives with thiadiazole | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | Protoporphyrinogen oxidase (PPO) inhibition | Compound B11 showed >90% inhibition at 9.375 g a.i./ha, similar to flumiclorac-pentyl. acs.org |

| N-pyridylpyrazole thiazole derivatives | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | Not specified (Insecticidal) | Compound 7g showed excellent insecticidal activity, comparable to indoxacarb. mdpi.com |

Fungicidal Research and Efficacy Studies Against Plant Pathogens

The thiazole scaffold is present in numerous compounds with potent antifungal properties, making it a valuable target for the development of new fungicides to combat crop diseases. researchgate.netnih.gov

Broad-Spectrum Activity: Many thiazole derivatives exhibit a broad spectrum of antifungal activity against various plant pathogens. mdpi.com For instance, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have shown obvious antifungal activities against several species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. nih.gov

Efficacy Against Resistant Strains: The development of new fungicides is crucial due to the emergence of resistant fungal strains. nih.gov Thiazole derivatives offer a promising avenue for discovering agents with novel modes of action. Studies have shown that certain sulfonamide-1,2,4-thiadiazole derivatives exhibit significant antifungal activity, in some cases superior to the commercial fungicide bifonazole. nih.gov

Structure-Activity Insights: Research has indicated that the substitution pattern on the thiazole ring and associated moieties plays a critical role in determining antifungal efficacy. One study found that a -C=N spacer in the thiazole derivative was beneficial for its antifungal behavior. mdpi.com Another study on synthesized thiazoles against dermatophytes identified specific derivatives like 5-(4-ethoxybenzylidene-4,5-dihydro-4-oxothiazol-2-yl)-N,3-diphenylbut-2-namide as being highly effective. nih.gov

| Compound Class | Target Pathogen | Efficacy |